
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N'-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 1,3,5-triazines allows them to participate in a wide range of chemical reactions, making them valuable in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by various nucleophiles such as amines, alcohols, or thiols . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the substituents on the triazine ring.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Hexamethylmelamine: Known for its antitumor properties, this compound is used clinically to treat certain cancers.
2-Amino-4-morpholino-1,3,5-triazine: This compound has shown significant biological activity and is used in various medical applications.
The uniqueness of 1,3,5-triazine-2,4-disulfenamide, 6-(diethylamino)-N,N’-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
35302-16-0 |
|---|---|
Molekularformel |
C15H30N6S2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
4,6-bis[(tert-butylamino)sulfanyl]-N,N-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H30N6S2/c1-9-21(10-2)11-16-12(22-19-14(3,4)5)18-13(17-11)23-20-15(6,7)8/h19-20H,9-10H2,1-8H3 |
InChI-Schlüssel |
TZMRQBUUKHDXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)SNC(C)(C)C)SNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


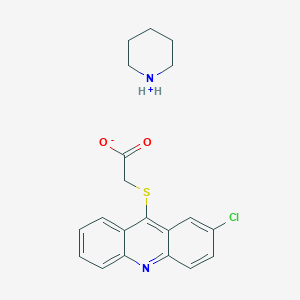
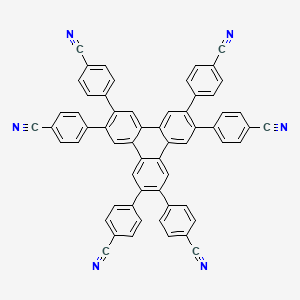
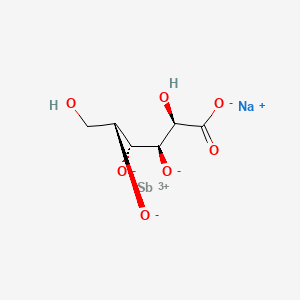
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)
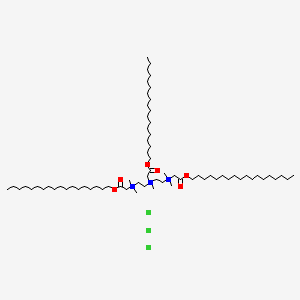
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)
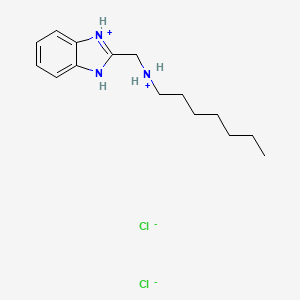
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


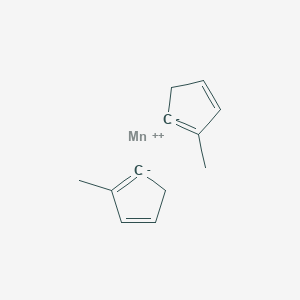
![Dispiro[5.1.5.1]tetradecane-7,14-dithione](/img/structure/B13749003.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
